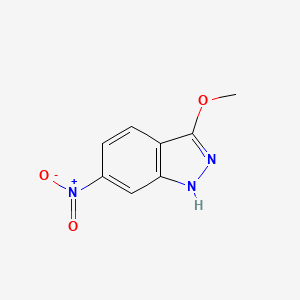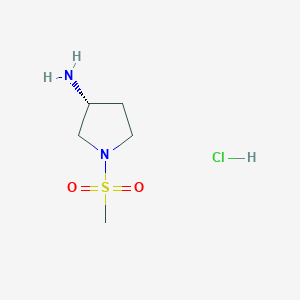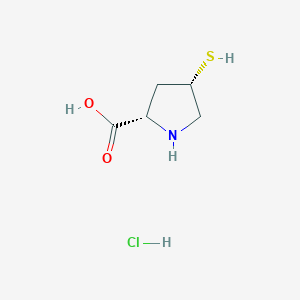
3-Méthoxy-6-nitro-1H-indazole
Vue d'ensemble
Description
“3-Methoxy-6-nitro-1H-indazole” is an important organic reagent or pharmaceutical intermediate compound used in the preparation of key intermediates of pazopanib . It is mostly used for solubility determination, correlation, and molecular interaction analysis studies in different pure and mixed solvents .
Synthesis Analysis
The synthesis of 1H-indazoles, including “3-Methoxy-6-nitro-1H-indazole”, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular formula of “3-Methoxy-6-nitro-1H-indazole” is C8H7N3O2 . The average mass is 177.160 Da and the monoisotopic mass is 177.053833 Da .
Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . The cyclization of various ortho-substituted benzylidenehydrazines indicates a different mechanism from that previously proposed .
Physical and Chemical Properties Analysis
“3-Methoxy-6-nitro-1H-indazole” is a slightly yellow to tawny powder with a molecular weight of 177.16 .
Applications De Recherche Scientifique
Activités antiprolifératives
Les composés indazoliques ont été étudiés pour leur potentiel d'inhibition de la prolifération de diverses lignées de cellules cancéreuses. Cela inclut des recherches sur les N-phényl-1H-indazole-1-carboxamides qui ont été évaluées pour leurs activités antiprolifératives in vitro contre un panel de lignées de cellules tumorales dérivées de neuf types de cancer isolés cliniquement .
Applications anti-inflammatoires
Les indazoles ont également été étudiés pour leurs effets sur les médiateurs inflammatoires. Par exemple, un composé indazole-triazolo-benzotriazepine a été étudié pour son impact sur la production de médiateurs cataboliques ou anti-inflammatoires dans le cartilage ostéoarthritique .
Activité inhibitrice contre FGFR1
Certains dérivés indazoliques, tels que la 6-(3-méthoxyphényl)-1H-indazol-3-amine, se sont montrés prometteurs en tant qu'inhibiteurs du récepteur 1 du facteur de croissance des fibroblastes (FGFR1), présentant une bonne inhibition enzymatique et une activité antiproliférative modeste .
Mécanisme D'action
Target of Action
3-Methoxy-6-nitro-1H-indazole, like other indazole-containing compounds, has a wide variety of medicinal applications . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazoles generally interact with their targets to inhibit or modulate their activity . This interaction can lead to changes in cellular processes, such as cell growth and division, which can have therapeutic effects in conditions like cancer .
Biochemical Pathways
Given its potential role as an inhibitor of phosphoinositide 3-kinase δ , it may affect pathways related to cell growth and survival
Result of Action
The molecular and cellular effects of 3-Methoxy-6-nitro-1H-indazole’s action are likely to be diverse, given the range of potential targets and pathways it may affect. For instance, by inhibiting phosphoinositide 3-kinase δ, it could potentially slow cell growth and division, which could be beneficial in the treatment of diseases like cancer .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Methoxy-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including 3-Methoxy-6-nitro-1H-indazole, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways that are crucial for cellular functions.
Cellular Effects
The effects of 3-Methoxy-6-nitro-1H-indazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Additionally, 3-Methoxy-6-nitro-1H-indazole may affect the expression of genes involved in inflammatory responses, thereby modulating the immune response.
Molecular Mechanism
At the molecular level, 3-Methoxy-6-nitro-1H-indazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with nitric oxide synthase can inhibit the production of nitric oxide, a molecule involved in inflammation and immune responses . This inhibition can result in reduced inflammation and altered immune function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Methoxy-6-nitro-1H-indazole in laboratory settings are crucial for its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-Methoxy-6-nitro-1H-indazole in vitro has been associated with sustained inhibition of cell proliferation and altered metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Methoxy-6-nitro-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Methoxy-6-nitro-1H-indazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates that may contribute to its biological activity and potential toxicity.
Transport and Distribution
The transport and distribution of 3-Methoxy-6-nitro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into the cell via organic anion transporters and distributed to various organelles, affecting its overall activity.
Subcellular Localization
The subcellular localization of 3-Methoxy-6-nitro-1H-indazole is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
3-methoxy-6-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-6-3-2-5(11(12)13)4-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWKOVKYCUERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738350 | |
| Record name | 3-Methoxy-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-94-4 | |
| Record name | 3-Methoxy-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)












